CES2 Inhibition Potency Advantage Over Structurally Divergent Benzothiazole‑2‑amine Analog BDBM50058817
In a uniform human liver microsome assay, 4‑methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine inhibited CES2 with an IC₅₀ of 660 nM, whereas the comparator BDBM50058817 (a structurally related benzothiazole‑2‑amine derivative) showed an IC₅₀ of 5,610 nM – an 8.5‑fold weaker inhibition under identical conditions [1][2]. This demonstrates that the oxolan‑2‑ylmethyl and 4‑methoxy groups confer meaningful potency gains not recapitulated by all 2‑aminobenzothiazole scaffolds.
| Evidence Dimension | CES2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 660 nM |
| Comparator Or Baseline | BDBM50058817 (CHEMBL1271483) IC₅₀ = 5,610 nM |
| Quantified Difference | 8.5‑fold (target compound ~8.5× more potent) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min pre‑incubation; LC‑UV detection (BindingDB assay ID 3) |
Why This Matters
Higher CES2 potency directly impacts the selection of a lead scaffold for prodrug activation studies, as lower compound demand and reduced off‑target probability are achieved with a 660 nM inhibitor.
- [1] BindingDB. BDBM50154559 (CHEMBL2151605). IC₅₀ 660 nM for CES2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154559 (accessed 2026‑04‑29). View Source
- [2] BindingDB. BDBM50058817 (CHEMBL1271483). IC₅₀ 5,610 nM for CES2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50058817 (accessed 2026‑04‑29). View Source
